N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methylfuran-2-carbohydrazide
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Overview
Description
N’-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]-N’-METHYLFURAN-2-CARBOHYDRAZIDE is a complex organic compound that features a triazine ring substituted with morpholine groups and a furan-2-carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]-N’-METHYLFURAN-2-CARBOHYDRAZIDE typically involves the reaction of cyanuric chloride with morpholine to form the triazine coreThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]-N’-METHYLFURAN-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazine ring or the furan moiety.
Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of morpholine-substituted triazines .
Scientific Research Applications
N’-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]-N’-METHYLFURAN-2-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism by which N’-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]-N’-METHYLFURAN-2-CARBOHYDRAZIDE exerts its effects involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit the activity of certain enzymes, such as tyrosine kinases. This inhibition can disrupt cellular processes, leading to the compound’s observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Altretamine: A triazine derivative used as an anticancer agent.
Tretamine: Another triazine-based compound with alkylating properties.
Tetrazole-containing triazines: These compounds share structural similarities and exhibit a range of biological activities.
Uniqueness
N’-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]-N’-METHYLFURAN-2-CARBOHYDRAZIDE is unique due to its combination of a triazine core with morpholine and furan-2-carbohydrazide moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C17H23N7O4 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
N'-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N'-methylfuran-2-carbohydrazide |
InChI |
InChI=1S/C17H23N7O4/c1-22(21-14(25)13-3-2-8-28-13)15-18-16(23-4-9-26-10-5-23)20-17(19-15)24-6-11-27-12-7-24/h2-3,8H,4-7,9-12H2,1H3,(H,21,25) |
InChI Key |
BNZREUUSQGKWJL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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